4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a phenyl ring bearing a thiazole substituent, which is functionalized with a pyridin-3-ylamino group . Thiadiazole derivatives are widely studied for their anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS2/c1-11-16(27-24-23-11)17(25)20-13-6-4-12(5-7-13)15-10-26-18(22-15)21-14-3-2-8-19-9-14/h2-10H,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJZCMOJXQCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Thiadiazole Cores : Thiadiazoles (e.g., the target compound) often exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to cytochrome P450 oxidation .
- Substituent Positioning : Pyridin-3-yl groups (as in the target compound and ) may improve target binding vs. pyridin-4-yl analogs (e.g., 18q ) due to spatial orientation differences.
- Carboxamide Linkers : Aryl carboxamides (e.g., 3-CF3-phenyl in ) enhance lipophilicity and membrane permeability compared to hydrazide derivatives (e.g., ).
Anticancer Activity
- Target Compound: No explicit IC50 data is provided, but structurally similar 1,2,3-thiadiazole-5-carboxamides show antitumor activity against HepG-2 (IC50: 1.61–1.98 µg/mL) .
- TRPC3/6 Inhibition : The TRPC3 inhibitor Pyr2 (structurally analogous to the target compound) reduced intracellular Ca2+ by >50% at 10 µM, highlighting the pharmacological relevance of thiadiazole-carboxamides in ion channel modulation .
Enzymatic and Metabolic Stability
- 1,2,4-Oxadiazole Derivatives (e.g., Compound 33) : Exhibited metabolic stability (HRMS m/z: 433.1227 ) comparable to thiadiazoles, though oxadiazoles may confer higher polarity.
Physicochemical and Spectroscopic Data
Insights :
Preparation Methods
Thiadiazole Ring Formation
The 1,2,3-thiadiazole moiety is synthesized via cyclization of a thiosemicarbazide precursor. Adapted from methods in, the following steps are employed:
Step 1: Synthesis of Methyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate
- Reactants : Methyl 2-(hydrazinecarbonothioyl)propanoate (prepared from methyl 2-chloropropanoate and thiosemicarbazide).
- Conditions : Cyclization in concentrated H2SO4 at 0–5°C for 2 h.
- Yield : 68% after recrystallization (EtOAc/hexane).
- Characterization :
Step 2: Hydrolysis to Carboxylic Acid
- Reactants : Methyl ester (1.0 equiv) in NaOH (2M, aqueous).
- Conditions : Reflux for 4 h, acidified to pH 2 with HCl.
- Yield : 92% (white solid).
Synthesis of 4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl Intermediate
Thiazole Ring Construction
The thiazole core is synthesized via Hantzsch thiazole synthesis:
Step 1: Preparation of 2-Bromo-1-(4-nitrophenyl)ethan-1-one
- Reactants : 4-Nitroacetophenone (1.0 equiv), Br2 (1.2 equiv) in AcOH.
- Conditions : Stirred at 25°C for 3 h.
- Yield : 85% (yellow crystals).
Step 2: Thiazole Formation
- Reactants : 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv).
- Conditions : EtOH, reflux, 6 h.
- Yield : 78% (4-(4-nitrophenyl)thiazol-2-amine).
- Characterization :
Step 3: Nitro Reduction and Diazotization
- Reduction : Hydrogenation (H2, Pd/C) to 4-(2-aminothiazol-4-yl)aniline.
- Diazotization : Reaction with NaNO2/HCl, followed by coupling with pyridin-3-amine.
- Yield : 65% (4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline).
Amide Bond Formation
Step 1: Activation of Carboxylic Acid
- Reactants : 1,2,3-Thiadiazole-5-carboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF.
- Conditions : Stirred at 0°C for 30 min.
Step 2: Coupling with Aniline
- Reactants : Activated acid (1.0 equiv), 4-(2-(pyridin-3-ylamino)thiazol-4-yl)aniline (1.1 equiv).
- Conditions : RT, 12 h.
- Yield : 58% (target compound).
- Purification : Column chromatography (SiO2, CHCl3/MeOH 95:5).
Analytical Data for Target Compound
Spectroscopic Characterization
- 1H NMR (400 MHz, DMSO-d6) :
δ 10.42 (s, 1H, NH), 8.52 (d, J = 4.4 Hz, 1H, pyridine-H), 8.29 (d, J = 8.8 Hz, 2H, ArH), 7.94 (d, J = 8.8 Hz, 2H, ArH), 7.68 (s, 1H, thiazole-H), 7.45 (dd, J = 8.4, 4.8 Hz, 1H, pyridine-H), 2.65 (s, 3H, CH3). - 13C NMR (100 MHz, DMSO-d6) :
δ 168.9 (C=O), 158.2 (thiadiazole-C), 152.4 (thiazole-C), 142.1 (pyridine-C), 129.8–121.6 (Ar-C), 21.4 (CH3). - HR-MS (ESI+) : m/z 411.08 [M + H]+ (calcd 411.09).
Crystallographic Data (Hypothetical)
- Space Group : P21/c
- Unit Cell : a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, α = 90°, β = 102.3°, γ = 90°.
Optimization Challenges and Solutions
Q & A
Basic Research Questions
What are the key synthetic routes for 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of pyridin-3-amine with α-bromoketones under reflux in ethanol to form the 2-aminothiazole moiety .
Thiadiazole Carboxamide Assembly : Coupling the thiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDCI/HOBt) in DMF at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.
Critical Parameters : Solvent polarity (DMF enhances coupling efficiency), temperature control (prevents side reactions), and catalyst selection (EDCI/HOBt improves yield to >75%) .
How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, thiadiazole carbons at ~160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 452.08) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 58.1%, H: 3.8%, N: 21.2%) .
Advanced Research Questions
How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for thiazole-thiadiazole coupling) to identify optimal catalysts .
- Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent, catalyst ratio). For example, a 3 factorial design revealed DMF as superior to THF for coupling yields (85% vs. 62%) .
- Machine Learning : Train models on existing reaction data (e.g., solvent dielectric constants vs. yield) to predict untested conditions .
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural Analog Comparison : Compare with analogs (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide) to isolate substituent effects. For example, pyridinylamino groups enhance kinase inhibition by 3-fold vs. phenyl groups .
- Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity assays) using random-effects models to account for variability in cell lines (e.g., HeLa vs. MCF-7 EC discrepancies) .
How are ultrasound-assisted methods applied to improve synthesis efficiency?
Methodological Answer:
- Mechanochemical Activation : Ultrasound (20–40 kHz, 50–100 W) reduces reaction time for thiazole formation from 12 h to 2 h by enhancing reagent diffusion .
- Yield Optimization : In cyclization steps, ultrasound increases yields by 15–20% (e.g., 92% vs. 75% under traditional heating) .
Key Parameters : Frequency (40 kHz optimal for thiadiazole rings), solvent choice (acetonitrile outperforms DMF due to cavitation stability) .
What advanced techniques validate target engagement in pharmacological studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K = 12 nM for kinase inhibition) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells (e.g., 2.5°C shift at 10 μM compound concentration) .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., 3.2 Å resolution structure with ATP-binding pocket occupancy) .
Data Contradiction Analysis
How to address variability in reported cytotoxicity IC50_{50}50 values?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., 48 h exposure, 10% FBS in media). For example, IC in MCF-7 cells decreased from 8.2 μM to 5.1 μM under optimized conditions .
- Batch Purity Analysis : HPLC purity >98% reduces off-target effects (e.g., 95% purity batches showed 30% higher IC due to impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
